-(Bromomethyl)aniline can be synthesized through various methods. One common approach involves the reductive amination of 4-nitrobenzaldehyde with bromoethane in the presence of ammonia and a reducing agent.¹
¹ Source: Journal of the American Chemical Society:
Due to the presence of both an amine group and a reactive bromide group, 4-(bromomethyl)aniline can be a versatile building block for organic synthesis. Here are some potential applications in scientific research:
² Source: ScienceDirect - Canadian Journal of Chemistry
4-(Bromomethyl)aniline is an organic compound with the molecular formula . It consists of a bromomethyl group attached to an aniline structure, making it a derivative of aniline. The compound is characterized by its aromatic ring, which is substituted at the para position with a bromomethyl group. This configuration contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.
4-(Bromomethyl)aniline is likely to exhibit similar hazards as other aromatic amines. Here are some potential concerns:
Several synthesis methods have been reported for 4-(Bromomethyl)aniline:
These methods highlight the compound's accessibility for further chemical transformations.
4-(Bromomethyl)aniline finds applications in various fields:
Several compounds share structural similarities with 4-(Bromomethyl)aniline. Here are some notable examples:
Compound Name | Structure Type | Notable Features |
---|---|---|
4-Bromoaniline | Aromatic amine | Lacks bromomethyl group; simpler structure |
Benzylamine | Aromatic amine | No halogen substituents; simpler reactivity |
2-(Bromomethyl)aniline | Isomeric variant | Different position of bromomethyl substitution |
4-(Bromomethyl)aniline's uniqueness lies in its specific substitution pattern that combines both bromine and methyl functionalities on the aromatic ring. This configuration enhances its reactivity compared to simpler amines or other bromo-substituted anilines, making it particularly useful in targeted organic synthesis applications.
4-(Bromomethyl)aniline, with the molecular formula C₇H₈BrN, represents a para-disubstituted benzene derivative featuring both an amino group and a bromomethyl substituent [1] [2]. The compound possesses a molecular weight of 186.05 grams per mole [3] [2] and exhibits the Chemical Abstracts Service registry number 63516-03-0 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(bromomethyl)aniline, while it is also commonly known as para-aminobenzyl bromide [4] [5].
The molecular structure comprises a benzene ring with two substituents positioned in a para relationship. The amino group (-NH₂) occupies one para position, while a bromomethyl group (-CH₂Br) occupies the opposite para position [1]. This structural arrangement creates a symmetrical substitution pattern that significantly influences the compound's physical and chemical properties.
The InChI key for 4-(Bromomethyl)aniline is ASSMPDZEDVTRKG-UHFFFAOYSA-N [1] [2], providing a unique identifier for computational and database applications. The canonical Simplified Molecular Input Line Entry System representation is NC1=CC=C(CBr)C=C1 [3] [2], which clearly illustrates the connectivity between atoms in the molecule.
The molecular geometry of 4-(Bromomethyl)aniline exhibits characteristic bond lengths consistent with aromatic amine structures. Based on computational studies of similar aniline derivatives, the carbon-nitrogen bond connecting the amino group to the benzene ring demonstrates partial double bond character due to resonance effects [6] [7]. In aromatic amines, this bond length typically measures approximately 1.40 Angstroms, shorter than the 1.47 Angstrom length observed in aliphatic amines [6].
The carbon-bromine bond in the bromomethyl substituent exhibits a length characteristic of sp³ carbon-halogen bonds. Computational studies on related bromoaniline derivatives indicate C-Br bond lengths ranging from 1.910 to 1.935 Angstroms [8] [9]. This bond length reflects the relatively large atomic radius of bromine and the polarized nature of the carbon-halogen bond.
The aromatic carbon-carbon bonds within the benzene ring maintain the characteristic delocalized structure with bond lengths averaging approximately 1.39 Angstroms [10] [11]. This uniformity in bond lengths confirms the aromatic character of the benzene ring despite the presence of electron-donating and electron-withdrawing substituents.
The benzene ring maintains its characteristic planar geometry with internal bond angles approaching 120 degrees [12] [11]. The amino group attachment introduces slight deviations from perfect hexagonal symmetry due to the electron-donating nature of the nitrogen substituent [13] [11].
Studies on aniline derivatives reveal that the amino group typically adopts a slightly pyramidal geometry rather than perfectly planar arrangement [10] [13]. The C-N-H bond angles in aromatic amines range from approximately 117 to 121 degrees [10], while the H-N-H angle measures approximately 118 degrees [10]. This geometry reflects the sp² hybridization of the nitrogen atom with partial sp³ character.
The bromomethyl substituent introduces additional geometric considerations. The tetrahedral geometry around the methylene carbon results in C-C-H and H-C-H bond angles near the ideal tetrahedral angle of 109.5 degrees. The C-C-Br bond angle similarly approaches tetrahedral geometry, though slight distortions may occur due to the large size of the bromine atom.
The thermal properties of 4-(Bromomethyl)aniline reflect the combined influences of intermolecular hydrogen bonding, van der Waals forces, and molecular symmetry. While specific experimental melting point data for 4-(Bromomethyl)aniline remains limited in the available literature, computational predictions and comparisons with structurally similar compounds provide valuable insights.
Related bromomethyl aniline derivatives exhibit melting points that vary considerably based on substitution patterns. For comparison, 4-Bromo-3-methylaniline demonstrates a melting point of 80-82 degrees Celsius [14], while 3-Bromo-4-methylaniline exhibits a melting point of 27-30 degrees Celsius [15]. These variations illustrate the significant impact of substituent position and electronic effects on crystalline packing arrangements.
The boiling point of 4-(Bromomethyl)aniline has been estimated through computational methods at 270.1 ± 15.0 degrees Celsius at 760 millimeters mercury pressure [4] [16]. This relatively high boiling point reflects the combined effects of the compound's molecular weight, the presence of the amino group capable of hydrogen bonding, and the significant van der Waals interactions contributed by the bromine atom.
The substantial difference between melting and boiling points indicates a relatively wide liquid range, suggesting that intermolecular forces in the liquid state are significantly weaker than those in the crystalline solid state. This behavior is characteristic of compounds where hydrogen bonding plays a dominant role in crystal packing but has reduced influence in the liquid phase due to increased molecular motion.
The density of 4-(Bromomethyl)aniline has been determined both experimentally and computationally. Experimental measurements indicate a density of 1.5 ± 0.1 grams per cubic centimeter [4], while computational predictions suggest a value of 1.534 ± 0.06 grams per cubic centimeter [16] [5]. The close agreement between these values confirms the reliability of both experimental measurements and theoretical calculations for this compound.
This relatively high density reflects the presence of the heavy bromine atom, which contributes significantly to the overall molecular mass while occupying a relatively small volume. The density value is consistent with other brominated aromatic compounds and falls within the expected range for halogenated aniline derivatives.
The vapor pressure of 4-(Bromomethyl)aniline demonstrates extremely low volatility under standard conditions. Computational estimates indicate a vapor pressure of 0.0 ± 0.6 millimeters mercury at 25 degrees Celsius [4]. This negligible vapor pressure reflects the strong intermolecular forces present in the liquid phase, particularly hydrogen bonding involving the amino group and dipole-dipole interactions arising from the polar C-Br bond.
The low vapor pressure has practical implications for handling and storage of the compound, as it indicates minimal evaporation under normal laboratory conditions. This property also suggests that the compound would have limited volatility-related environmental mobility if released.
Property | Value | Units | Reference |
---|---|---|---|
Density (experimental) | 1.5 ± 0.1 | g/cm³ | [4] |
Density (computational) | 1.534 ± 0.06 | g/cm³ | [16] |
Boiling Point | 270.1 ± 15.0 | °C at 760 mmHg | [4] |
Vapor Pressure | 0.0 ± 0.6 | mmHg at 25°C | [4] |
Flash Point | 117.2 ± 20.4 | °C | [4] |
The proton nuclear magnetic resonance spectrum of 4-(Bromomethyl)aniline exhibits characteristic resonances that enable structural identification and purity assessment. The aromatic protons appear in the typical aromatic region between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electronic effects of both the amino and bromomethyl substituents [17] [18].
The amino group protons (-NH₂) typically resonate between 3.5 and 5.0 parts per million, appearing as a broad signal due to rapid exchange with trace water or other protic solvents [17] [19]. The exact chemical shift depends on sample concentration, temperature, and the presence of hydrogen bonding interactions. Addition of deuterium oxide (D₂O) causes these signals to disappear due to deuterium exchange, confirming their assignment to amino protons [17] [20].
The bromomethyl protons (-CH₂Br) represent a particularly diagnostic feature of the spectrum. These protons typically appear as a singlet in the range of 4.0 to 4.5 parts per million, significantly deshielded compared to typical aliphatic methylene protons due to the electron-withdrawing effect of the bromine atom [18]. The integration ratio between aromatic protons, amino protons, and bromomethyl protons provides confirmation of the molecular structure.
For para-disubstituted benzene derivatives, the aromatic protons exhibit a characteristic pattern. In the case of 4-(Bromomethyl)aniline, the four aromatic protons appear as two sets of equivalent protons, typically manifesting as two doublets with coupling constants of approximately 8-9 Hertz, characteristic of ortho coupling in aromatic systems [18].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in 4-(Bromomethyl)aniline. The aromatic carbons appear in the characteristic range of 110-160 parts per million [18] [20], with specific chemical shifts influenced by the substituent effects.
The carbon bearing the amino group exhibits significant upfield shifting due to the electron-donating nature of the nitrogen atom. Conversely, the carbon bearing the bromomethyl group experiences downfield shifting due to the electron-withdrawing effect of this substituent. The remaining aromatic carbons show intermediate chemical shifts that reflect the through-ring electronic effects of both substituents.
The bromomethyl carbon (-CH₂Br) appears in the aliphatic region, typically around 30-40 parts per million, but shifted downfield from typical methylene carbons due to the electronegativity of the bromine atom. This carbon often exhibits a characteristic chemical shift that aids in structural confirmation.
The infrared spectrum of 4-(Bromomethyl)aniline displays several characteristic absorption bands that enable functional group identification and structural analysis. The amino group generates distinctive N-H stretching vibrations in the region of 3300-3500 cm⁻¹ [21] [17] [22]. Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric N-H stretching modes [22] [19].
Aromatic C-H stretching absorptions appear in the range of 3000-3100 cm⁻¹ [21] [23], while aliphatic C-H stretching from the bromomethyl group occurs around 2800-3000 cm⁻¹ [21]. The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1650 cm⁻¹ region [21] [23].
The C-N stretching vibration of the aromatic amine appears as a strong absorption in the region of 1250-1335 cm⁻¹ [22], characteristic of aromatic amines. This band is typically stronger and appears at higher frequency compared to aliphatic amines due to the partial double bond character of the C-N bond in aromatic systems.
Additional characteristic absorptions include aromatic C-H bending vibrations in the 700-900 cm⁻¹ region and out-of-plane bending modes that provide information about the substitution pattern of the benzene ring [21] [23]. The C-Br stretching vibration typically appears as a medium intensity band in the 500-700 cm⁻¹ region.
The mass spectrum of 4-(Bromomethyl)aniline exhibits fragmentation patterns characteristic of both aromatic amines and organobromide compounds. The molecular ion peak appears at m/z 186 for the ⁷⁹Br isotope and m/z 188 for the ⁸¹Br isotope, with the characteristic 1:1 intensity ratio reflecting the natural abundance of bromine isotopes [24] [25].
The fragmentation of 4-(Bromomethyl)aniline follows predictable pathways based on the stability of resulting fragment ions and the ease of bond cleavage. The most prominent fragmentation involves loss of the bromine atom from the molecular ion, generating a tropylium-like ion at m/z 107. This fragment represents the [M-Br]⁺ ion and typically appears as one of the base peaks in the spectrum due to the stability of the resulting aromatic cation [24] [25].
Another significant fragmentation pathway involves cleavage of the entire bromomethyl group, yielding an aniline radical cation at m/z 93. This fragmentation is favored due to the stability of the aniline system and the relatively weak bond between the aromatic ring and the bromomethyl substituent [25].
The bromine atom itself can appear as fragment ions at m/z 79 and 81, corresponding to the two bromine isotopes. Additionally, loss of the amino group may occur, though this is typically less favorable than the bromine-related fragmentations due to the greater bond strength of the C-N bond in aromatic amines [25].
The fragmentation pattern provides valuable structural information and serves as a fingerprint for compound identification. The relative intensities of different fragment ions depend on ionization conditions, with electron impact ionization typically producing the most extensive fragmentation [24] [25].
m/z | Fragment Ion | Relative Intensity | Assignment |
---|---|---|---|
186/188 | [M]⁺- | Variable | Molecular ion (Br isotopes) |
107 | [M-Br]⁺ | High | Tropylium-like ion |
93 | [C₆H₅NH₂]⁺- | High | Aniline radical cation |
79/81 | [Br]⁺ | Medium | Bromine isotopes |
65 | [C₅H₅]⁺ | Medium | Cyclopentadienyl cation |
This table presents ten different synthetic approaches with their respective reagents, conditions, yields (ranging from 80-99%), selectivity patterns, and associated advantages and disadvantages.
Table 2: Industrial Production Parameters
Comparative analysis of laboratory-scale versus industrial-scale parameters including temperature ranges, pressure conditions, solvent systems, catalyst types, reaction times, and purification methods.
Table 3: Mechanistic Insights
Detailed mechanistic information covering six different reaction types, including rate-determining steps, activation energies, selectivity control mechanisms, and temperature effects.
Table 4: Reaction Optimization Parameters
Comprehensive optimization data showing the impact of various parameters on yield and selectivity, with specific recommendations for both laboratory and industrial applications.
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